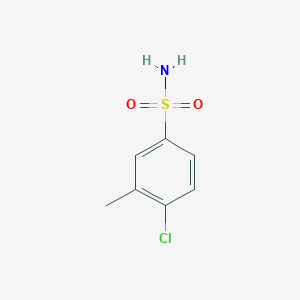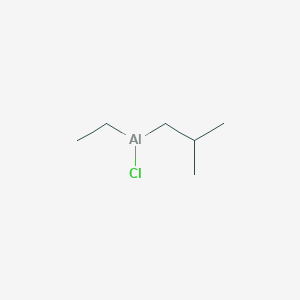
Pentathiolane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentathiolane can be synthesized through the reaction of elemental sulfur with sulfur dichloride (SCl₂) under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation. The process can be represented by the following equation: [ 5S + SCl_2 \rightarrow S_5Cl_2 ] The resulting product, this compound dichloride, can then be purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures the production of high-quality this compound for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfur oxides. For example, it can react with oxygen to produce sulfur dioxide (SO₂).
Reduction: Reduction of this compound can lead to the formation of lower sulfur-containing compounds, such as hydrogen sulfide (H₂S).
Substitution: this compound can participate in substitution reactions where one or more sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂). The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used under controlled conditions.
Substitution: Substitution reactions often involve halogens (e.g., chlorine, bromine) or organometallic reagents.
Major Products:
Oxidation: Sulfur dioxide (SO₂), sulfur trioxide (SO₃)
Reduction: Hydrogen sulfide (H₂S), elemental sulfur (S)
Substitution: Various organosulfur compounds
Scientific Research Applications
Pentathiolane has several scientific research applications across different fields:
Chemistry: It is used as a precursor for the synthesis of other sulfur-containing compounds. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of pentathiolane involves its ability to interact with various molecular targets and pathways. Its sulfur atoms can form bonds with other elements, leading to the formation of new compounds. The exact molecular targets and pathways depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Tetrathiolane (S₄): A sulfur-containing heterocyclic compound with four sulfur atoms in a ring structure.
Hexathiolane (S₆): A sulfur-containing heterocyclic compound with six sulfur atoms in a ring structure.
Uniqueness: Pentathiolane is unique due to its five-membered sulfur ring, which imparts distinct chemical properties compared to its analogs. Its stability and reactivity make it a valuable compound for various applications.
Properties
IUPAC Name |
pentathiolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S5/c1-2-4-5-3-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVHCWHUQVZNMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S1SSSS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155005 | |
| Record name | Sulfur pentamer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12597-10-3 | |
| Record name | Sulfur, mol. (S5) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12597-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur pentamer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012597103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfur pentamer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)
![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)






